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An objective guide to the sensory profiles of various rebaudiosides, supported by experimental

data from trained sensory panels.

This guide offers a comprehensive comparison of the sensory attributes of different

rebaudiosides, the sweet compounds derived from the Stevia plant. As the demand for natural,

non-caloric sweeteners continues to grow, a nuanced understanding of the sensory profiles of

these compounds is crucial for researchers, scientists, and product development professionals

in the food and pharmaceutical industries. This document summarizes key quantitative and

qualitative data from sensory panel studies to facilitate informed ingredient selection and

formulation.

Quantitative Sensory Comparison of Key
Rebaudiosides
Recent research has focused on characterizing the sensory profiles of newer, more sugar-like

rebaudiosides, such as Rebaudioside D and M, in comparison to the more established

Rebaudioside A. The following table summarizes the mean intensity scores for sweetness and

bitterness of Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M)

as evaluated by a consumer panel.[1][2] The data is based on a study where 126 participants

evaluated 0.1% concentrations of each rebaudioside against a 14% sucrose solution.[1][2]
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Sensory
Attribute

Time Point
Sucrose
(14%)

Rebaudiosi
de A (0.1%)

Rebaudiosi
de D (0.1%)

Rebaudiosi
de M (0.1%)

Sweetness In-mouth 7.9 6.8 7.4 7.9

Immediate

(5s post)
4.9 5.3 5.6 6.2

Lingering (1

min post)
3.6 4.3 4.5 5.3

Bitterness In-mouth 1.0 3.5 1.1 1.0

Immediate

(5s post)
0.9 3.5 1.4 1.2

Lingering (1

min post)
0.6 2.1 0.8 0.7

Note: Intensity scores were rated on a 15-cm line scale anchored from "not at all" to

"extremely".[1][2]

The in-mouth sweetness and bitterness of Rebaudioside D and M were not significantly

different from the 14% sucrose solution, a stark contrast to Rebaudioside A which exhibited

significant bitterness.[1][2] However, both Rebaudioside D and M demonstrated a more intense

and lingering sweetness compared to sucrose.[1][2]

Qualitative Aftertaste Attributes of Rebaudiosides A,
D, and M
A Check-All-That-Apply (CATA) analysis from the same study provides further insight into the

aftertaste profiles of these sweeteners.[1]
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Aftertaste
Attribute

Sucrose
Rebaudioside
A

Rebaudioside
D

Rebaudioside
M

Artificial ✓ ✓✓✓ ✓✓ ✓✓

Bitter ✓✓✓ ✓ ✓

Chemical ✓✓✓ ✓ ✓

Sweet ✓✓✓ ✓✓ ✓✓✓ ✓✓✓

Pleasant ✓✓✓ ✓ ✓✓ ✓✓

Note: The number of checkmarks indicates the relative frequency of selection by the panelists.

Rebaudioside A was more frequently associated with negative attributes such as "bitter" and

"chemical" compared to Rebaudioside D and M.[1] While Rebaudioside D and M had sensory

profiles closer to sucrose, they were still more frequently described as "artificial" than sucrose.

[1]

Sensory Profiles of Other Rebaudiosides
While comprehensive quantitative comparative data is less available for other rebaudiosides,

the following table summarizes their generally reported sensory characteristics.

Rebaudioside
Relative Sweetness (vs.
Sucrose)

Key Sensory Attributes

Rebaudioside B ~150x

Sweet, with some reports of

bitterness and a licorice-like

aftertaste.

Rebaudioside C ~20-30x

Less sweet with a more

pronounced bitter and licorice

aftertaste compared to other

rebaudiosides.[3]

Rebaudioside F Data not widely available
Mentioned as a minor steviol

glycoside.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/1422-0067/13/11/15126
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
A clear and robust experimental design is fundamental to obtaining reliable sensory data. The

methodologies outlined below are representative of those used in the sensory evaluation of

high-intensity sweeteners.

Panelist Selection and Training
Recruitment and Screening: Potential panelists are recruited and screened for their sensory

acuity. This often involves basic taste identification tests (sweet, sour, salty, bitter, umami)

and their ability to discriminate between different concentrations of sweeteners.[5]

Training: Selected panelists undergo extensive training. This involves familiarization with the

specific sensory attributes of rebaudiosides, including different types of sweetness,

bitterness, and off-tastes like licorice and metallic notes.[5] Panelists are trained to use a

standardized vocabulary (lexicon) to describe these attributes.[6]

Calibration: Panelists are calibrated using reference standards for different taste modalities

(e.g., sucrose for sweetness, caffeine for bitterness) to ensure consistency in their ratings on

intensity scales.[5]

Sample Preparation and Presentation
Concentration Determination: The concentrations of the rebaudioside solutions are

determined to be equi-sweet to a reference sucrose solution.[1] This allows for a more direct

comparison of their sensory profiles at a similar sweetness level.

Sample Preparation: Rebaudiosides are dissolved in purified, taste-free water. Samples are

prepared fresh and presented at a controlled temperature.

Presentation: Samples are presented to panelists in a randomized and blind fashion to

prevent bias. Each sample is typically assigned a random three-digit code.

Sensory Evaluation Procedure
Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth,

hold it for a few seconds to evaluate the in-mouth taste, and then expectorate.
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Temporal Profile: The intensity of key attributes like sweetness and bitterness is rated at

specific time points after expectoration (e.g., 5 seconds for immediate aftertaste, 1 minute for

lingering aftertaste) to capture the temporal profile of the sweetener.[1]

Aftertaste Description: Qualitative methods like the Check-All-That-Apply (CATA) can be

used to gather more descriptive information about the aftertaste.[1]

Palate Cleansing: Panelists cleanse their palate between samples using unsalted crackers

and purified water to minimize carry-over effects.

Visualizing the Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for a sensory panel evaluation of

sweeteners.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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